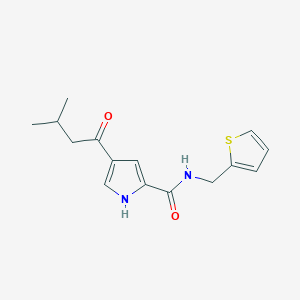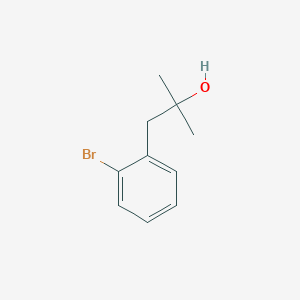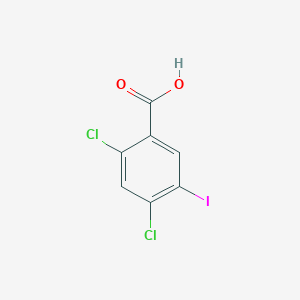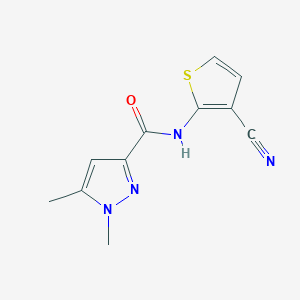
N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a cyano group attached to a thiophene ring, which is further connected to a pyrazole ring substituted with methyl groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-cyanothiophene-2-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Coupling Reaction: These starting materials undergo a coupling reaction, often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification systems.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Cyanothiophene-2-carboxylic acid.
Reduction: Cyanothiophene-2-amine.
Substitution: Substituted pyrazole derivatives.
生化分析
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins . It has been found to interact with DNA bases such as guanine, thymine, adenine, and cytosine . The nature of these interactions was examined using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .
Cellular Effects
It has been shown to have significant antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts .
Molecular Mechanism
It is known to interact with DNA bases, suggesting it may exert its effects at the molecular level through these interactions .
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or modulating receptor signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.
相似化合物的比较
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide
Uniqueness: N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds. Its pyrazole ring and specific substitutions make it particularly useful in targeted applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-5-9(14-15(7)2)10(16)13-11-8(6-12)3-4-17-11/h3-5H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUIIPXOLOFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
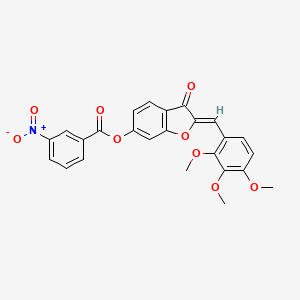
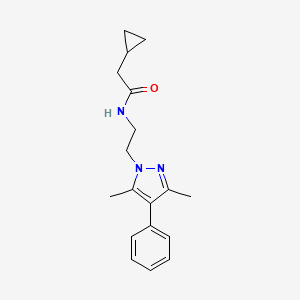
![2-Chloro-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide](/img/structure/B2905390.png)
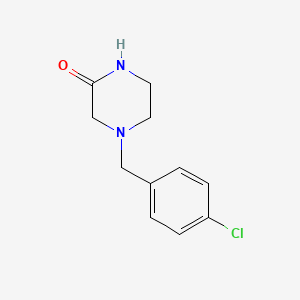
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2905395.png)
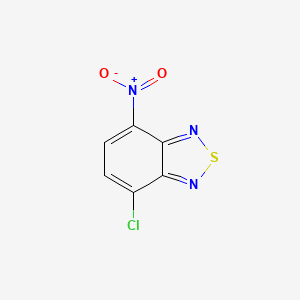
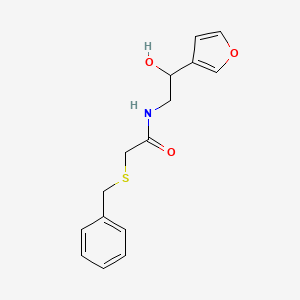
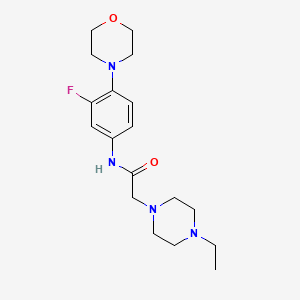
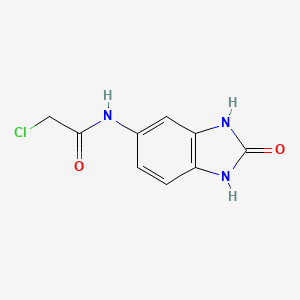
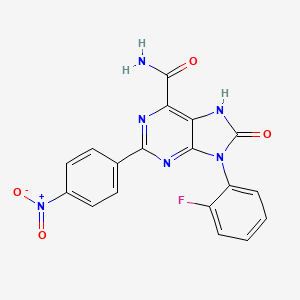
![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)
